molecular formula C18H17N3O3 B14173371 N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide CAS No. 847046-86-0

N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide

Cat. No.: B14173371
CAS No.: 847046-86-0
M. Wt: 323.3 g/mol
InChI Key: BDKKWOVVIDEHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a benzamide group attached to a phthalazinone moiety through a hydroxyethyl linker. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the phthalazinone ring via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Benzamide Group: The benzamide group is then attached to the phthalazinone core through a nucleophilic substitution reaction.

    Hydroxyethyl Linker Addition: Finally, the hydroxyethyl group is introduced through an esterification or amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the phthalazinone ring can be reduced to form a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and benzamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide: Unique due to its specific structure and combination of functional groups.

    N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzoate: Similar structure but with a benzoate group instead of a benzamide group.

Uniqueness

This compound stands out due to its specific combination of a hydroxyethyl linker, a benzamide group, and a phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

847046-86-0

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide

InChI

InChI=1S/C18H17N3O3/c1-21-18(24)15-5-3-2-4-14(15)16(20-21)12-6-8-13(9-7-12)17(23)19-10-11-22/h2-9,22H,10-11H2,1H3,(H,19,23)

InChI Key

BDKKWOVVIDEHTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NCCO

solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.